An In-Depth Technical Guide to Dmtr-2'-O-C16-rC(Ac)-3'-CE-phosphoramidite: A Key Building Block for Lipophilic RNA Therapeutics
An In-Depth Technical Guide to Dmtr-2'-O-C16-rC(Ac)-3'-CE-phosphoramidite: A Key Building Block for Lipophilic RNA Therapeutics
Introduction: Engineering Oligonucleotides for Enhanced Therapeutic Delivery
The landscape of nucleic acid therapeutics is rapidly evolving, driven by the need to deliver oligonucleotide payloads to specific tissues with high efficacy and durability. A primary challenge in this field is overcoming the inherent instability of RNA and ensuring its efficient uptake into target cells, particularly in difficult-to-reach tissues like the central nervous system (CNS). Dmtr-2'-O-C16-rC(Ac)-3'-CE-phosphoramidite emerges as a critical reagent in addressing these challenges. It is a chemically modified building block used in the solid-phase synthesis of RNA oligonucleotides, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs).
This phosphoramidite is a cytidine ribonucleoside derivative featuring several key modifications, each with a specific function:
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A 2'-O-hexadecyl (C16) group: A long, lipophilic alkyl chain that significantly enhances the hydrophobicity of the resulting oligonucleotide. This modification is designed to improve cellular uptake and facilitate passage across biological barriers like the blood-brain barrier.[1]
-
A 5'-O-Dimethoxytrityl (Dmtr) group: A bulky, acid-labile protecting group essential for the stepwise, controlled nature of solid-phase oligonucleotide synthesis.
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A 3'-O-(β-cyanoethyl)-N,N-diisopropylphosphoramidite (CE-phosphoramidite) group: The reactive moiety that enables the formation of the phosphodiester backbone of the growing oligonucleotide chain.
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An N-acetyl (Ac) group: A protecting group for the exocyclic amine of the cytidine base, preventing unwanted side reactions during synthesis.
The strategic incorporation of this phosphoramidite into an oligonucleotide sequence imparts lipid-like characteristics, transforming the molecule into a self-delivering therapeutic agent. This guide provides a comprehensive technical overview of this vital reagent, from its chemical rationale and synthesis to its application in the development of next-generation RNA therapeutics.
Chemical Properties and Rationale for Modification
The unique structure of Dmtr-2'-O-C16-rC(Ac)-3'-CE-phosphoramidite is a testament to the sophisticated chemical engineering required for modern oligonucleotide therapeutics.
| Property | Description |
| Molecular Formula | C57H82N5O9P[2] |
| Molecular Weight | 1012.28 g/mol [2] |
| Appearance | White powder[2] |
| Storage Conditions | Store at -20°C, sealed and away from light to prevent degradation of the reactive phosphoramidite group and detritylation.[2] |
| Purity | Typically ≥98%, assessed by HPLC and 31P NMR.[3] |
The Role of 2'-O-Alkylation in Enhancing Therapeutic Properties
Modification at the 2'-hydroxyl position of the ribose sugar is a cornerstone of therapeutic oligonucleotide design. Unmodified RNA is rapidly degraded by ubiquitous nucleases in biological fluids. The introduction of an alkyl group, such as the C16 chain, provides steric hindrance that protects the phosphodiester backbone from nuclease-mediated cleavage.[4][5]
Key Advantages of the 2'-O-C16 Modification:
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Enhanced Nuclease Resistance: The long alkyl chain significantly increases the stability of the oligonucleotide in biological environments. Studies have shown that nuclease resistance correlates with the size of the 2'-alkoxy substituent, with longer chains providing greater protection.[5]
-
Increased Lipophilicity for Improved Cellular Uptake: The C16 lipid moiety enhances the ability of the siRNA or ASO to penetrate lipid-rich cell membranes, facilitating superior cellular uptake without the need for additional delivery vehicles.[1]
-
Thermodynamic Stability of Duplexes: While large alkyl groups can have complex effects on duplex stability, 2'-O-alkyl modifications generally stabilize RNA duplexes. The table below shows the change in melting temperature (Tm) for various 2'-O-modifications in a U14/A14 duplex, illustrating a general trend of increased stability.
| Modification on Uridine Strand | ΔTm vs. Unmodified (°C) |
| 2'-O-Methyl (OMe) | +12 |
| 2'-O-Methoxyethyl (MOE) | +16 |
| 2'-O-Cyanoethyl (OCE) | +19 |
| (Data adapted from a study on 2'-O-modified RNA hetero duplexes)[7] |
While specific data for a C16 modification is not presented in this study, the trend suggests that long-chain alkyl groups contribute favorably to duplex stability, a critical factor for the efficacy of siRNAs and ASOs.
Synthesis of Dmtr-2'-O-C16-rC(Ac)-3'-CE-phosphoramidite
Caption: Key stages in the synthesis of the target phosphoramidite.
Experimental Protocol: Synthesis of Dmtr-2'-O-C16-rC(Ac)-3'-CE-phosphoramidite
This protocol is a representative procedure based on established chemical principles for nucleoside modification. Empirical optimization is required.
Stage 1: Selective 2'-O-Alkylation
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Protection: Start with N4-acetylcytidine. Protect the 3' and 5' hydroxyl groups simultaneously using a bulky silyl group like 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDS-Cl2) to leave the 2'-hydroxyl group accessible.
-
Alkylation: Dissolve the 3',5'-O-TIPDS-N4-acetylcytidine in an anhydrous aprotic solvent like dimethylformamide (DMF). Add sodium hydride (NaH) portion-wise at 0°C to deprotonate the 2'-hydroxyl.
-
Add 1-bromohexadecane (C16H33Br) and allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction carefully with methanol and purify the resulting 2'-O-hexadecyl-3',5'-O-TIPDS-N4-acetylcytidine by silica gel chromatography.
-
Deprotection: Remove the TIPDS group using a fluoride source such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Stage 2: 5'-O-DMTr Protection
-
Dissolve the 2'-O-hexadecyl-N4-acetylcytidine in anhydrous pyridine.
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Add 4,4'-dimethoxytrityl chloride (DMTr-Cl) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Purify the product, 5'-O-DMTr-2'-O-hexadecyl-N4-acetylcytidine, by silica gel chromatography.
Stage 3: 3'-Phosphitylation
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Co-evaporate the product from Stage 2 with anhydrous acetonitrile to remove residual water.
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Dissolve the dried nucleoside in anhydrous dichloromethane under an argon atmosphere.
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Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).
-
Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite at 0°C.
-
Stir the reaction at room temperature for 2-4 hours.
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Quench the reaction with methanol and purify the final product, Dmtr-2'-O-C16-rC(Ac)-3'-CE-phosphoramidite, by precipitation or flash chromatography under anhydrous conditions.
-
Verify the final product by 31P NMR and mass spectrometry.
Application in Solid-Phase Oligonucleotide Synthesis
The incorporation of Dmtr-2'-O-C16-rC(Ac)-3'-CE-phosphoramidite into a growing oligonucleotide chain follows the standard phosphoramidite cycle on an automated DNA/RNA synthesizer. However, due to the steric bulk of the C16 chain, optimization of the coupling step is critical to ensure high efficiency.
Caption: The automated solid-phase RNA synthesis cycle.
Experimental Protocol: Incorporation and Deprotection
1. Preparation for Synthesis
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Dissolve Dmtr-2'-O-C16-rC(Ac)-3'-CE-phosphoramidite in anhydrous acetonitrile to a standard concentration (e.g., 0.1 M). Due to its lipophilic nature, ensure complete dissolution, which may require gentle warming or extended vortexing.
-
Install the vial on an automated DNA/RNA synthesizer.
2. Automated Synthesis Cycle
-
Deblocking: Removal of the 5'-DMTr group from the solid support-bound oligonucleotide using a solution of trichloroacetic acid (TCA) in dichloromethane.
-
Coupling: This is the most critical step.
-
Activator: Use a high-performance activator such as 5-Ethylthio-1H-tetrazole (ETT) or 2,5-Dichlorobenzylthiotetrazole (DCBT) to effectively activate the bulky phosphoramidite.
-
Coupling Time: An extended coupling time of 5-15 minutes is recommended to ensure high coupling efficiency (>98%).[2] The optimal time should be determined empirically for the specific synthesizer and sequence.
-
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups using acetic anhydride and N-methylimidazole to prevent the formation of deletion sequences.
-
Oxidation: Oxidation of the unstable phosphite triester linkage to a stable phosphate triester using an iodine solution.
3. Cleavage and Deprotection
-
Cleavage from Support and Base Deprotection: After synthesis is complete, transfer the solid support to a vial. Add a solution of aqueous ammonium hydroxide/methylamine (AMA) (1:1).
-
Heat the sealed vial at 65°C for 15-20 minutes. This single step cleaves the oligonucleotide from the support and removes the β-cyanoethyl phosphate protecting groups and the N-acetyl protecting group from the cytidine base. The N-acetyl group is significantly more labile than the benzoyl group often used for cytidine, making this deprotection step rapid and efficient.[8] The 2'-O-C16 alkyl chain is stable under these conditions.
-
Cool the vial, transfer the supernatant containing the oligonucleotide to a new tube, and evaporate to dryness.
Note: As this protocol does not involve 2'-hydroxyl protecting groups that require fluoride treatment (like TBDMS), a separate 2'-deprotection step is not necessary for the positions modified with the C16 group.
Application in Drug Development: Targeting Ataxin-2 in Neurological Disorders
A prominent application for oligonucleotides modified with lipophilic moieties like 2'-O-C16 is in the treatment of neurological diseases. One such target is the Ataxin-2 (ATXN2) gene. Expansions in the ATXN2 gene are the cause of Spinocerebellar Ataxia Type 2 (SCA2), and intermediate-length expansions are a significant risk factor for amyotrophic lateral sclerosis (ALS).[9]
Conclusion
Dmtr-2'-O-C16-rC(Ac)-3'-CE-phosphoramidite is more than just a modified nucleoside; it is an enabling tool for the development of next-generation, self-delivering RNA therapeutics. The 2'-O-hexadecyl modification provides a powerful combination of nuclease resistance and enhanced lipophilicity, facilitating delivery to challenging tissues like the CNS. As a Senior Application Scientist, I can attest that the thoughtful application of such precisely engineered building blocks is paramount to overcoming the delivery challenges that have long hindered the field of oligonucleotide therapeutics. While the synthesis and incorporation of this bulky phosphoramidite require careful optimization, the potential therapeutic benefits—particularly for patients with neurological, ocular, and respiratory diseases—are profound. This guide serves as a foundational resource for researchers and drug developers aiming to harness the power of lipophilic modifications to create more effective and durable RNA-based medicines.
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